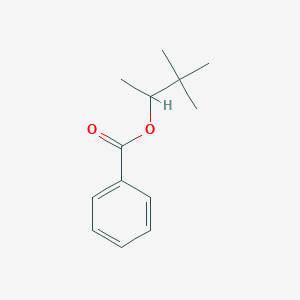

Benzoic acid, 3,3-dimethylbut-2-yl ester

Description

Benzoic acid, 3,3-dimethylbut-2-yl ester (C₁₃H₁₈O₂; MW 206.2808) is an aromatic ester derived from benzoic acid and 3,3-dimethylbut-2-yl alcohol. Its IUPAC Standard InChIKey is FDEANYZLSJVGGW-UHFFFAOYSA-N, and it features a branched ester chain with two methyl groups at the β-position of the butyl moiety . This structural characteristic distinguishes it from simpler benzoate esters and influences its physicochemical properties, including solubility, volatility, and lipophilicity.

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3,3-dimethylbutan-2-yl benzoate |

InChI |

InChI=1S/C13H18O2/c1-10(13(2,3)4)15-12(14)11-8-6-5-7-9-11/h5-10H,1-4H3 |

InChI Key |

FDEANYZLSJVGGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C)C)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Differences

The following table compares key parameters of benzoic acid, 3,3-dimethylbut-2-yl ester with analogous esters:

| Compound Name | Molecular Formula | Molecular Weight | InChIKey | logP | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₈O₂ | 206.2808 | FDEANYZLSJVGGW-UHFFFAOYSA-N | 3.278 | Branched ester with β-dimethyl group |

| Benzoic acid, 3-methylbut-2-yl ester | C₁₂H₁₆O₂ | 192.2542 | LTUYGFZKXSBLDW-UHFFFAOYSA-N | N/A | Single methyl branch at β-position |

| Benzoic acid, 2-methylpropyl ester | C₁₁H₁₄O₂ | 178.2277 | N/A | N/A | Less branched isobutyl ester |

| Benzoic acid, 4-methylpent-2-yl ester | C₁₃H₁₈O₂ | 206.2378 | N/A | 3.278 | Linear ester with γ-methyl group |

| Benzoic acid, 3-(methylthio)-, 2-methylbutyl ester | C₁₃H₁₈O₂S | 238.34 | N/A | N/A | Thioether substitution on benzene ring |

Notes:

Physicochemical Properties

- Boiling Point and Volatility: Increased branching in the ester chain (e.g., 3,3-dimethylbut-2-yl vs.

- Hydrolytic Stability : The steric hindrance from the β-dimethyl group in 3,3-dimethylbut-2-yl ester may enhance resistance to hydrolysis compared to less branched esters like 2-methylpropyl ester .

Comparison with Non-Benzoate Esters

Adipate and Succinate Derivatives

- Adipic acid, 3,3-dimethylbut-2-yl ethyl ester (C₁₀H₁₈O₄; MW 202.25) shares the same branched ester chain but is derived from adipic acid. This compound likely has higher flexibility and lower aromaticity, affecting its application in polymers rather than fragrances .

- Succinic acid, 3,3-dimethylbut-2-yl pentyl ester (C₁₅H₂₈O₄; MW 272.38) has a longer ester chain, increasing molecular weight and hydrophobicity compared to the benzoate analog .

Hydroxy-Substituted Benzoates

- Benzoic acid, 2-hydroxy-, 3-methyl-2-butenyl ester (C₁₂H₁₄O₃; MW 206.2378) contains a phenolic hydroxyl group, making it more polar and acidic than the non-hydroxylated 3,3-dimethylbut-2-yl ester. This structural difference impacts its use in pharmaceuticals or UV stabilizers .

Preparation Methods

Reaction Mechanism and General Procedure

The Fischer esterification method involves the condensation of benzoic acid with 3,3-dimethylbut-2-yl alcohol under acidic conditions. Sulfuric acid or hydrochloric acid typically serves as the catalyst, facilitating protonation of the carboxylic acid’s carbonyl group to enhance electrophilicity. The nucleophilic alcohol attacks the activated carbonyl, forming a tetrahedral intermediate that eliminates water to yield the ester.

The reaction is reversible, necessitating excess alcohol or continuous water removal via azeotropic distillation. A representative equation is:

$$

\text{Benzoic acid} + \text{3,3-dimethylbut-2-yl alcohol} \xrightarrow{\text{H}^+} \text{Benzoic acid, 3,3-dimethylbut-2-yl ester} + \text{H}_2\text{O}

$$

Optimization and Challenges

Yields in Fischer esterification are highly dependent on reaction conditions. Prolonged reflux (6–24 hours) at 80–110°C improves conversion, but excessive heat may degrade the alcohol’s branched structure. Side reactions, such as dehydration of the tertiary alcohol or transesterification, are mitigated by maintaining stoichiometric excess of the alcohol. Industrial applications often employ molecular sieves or Dean-Stark traps to remove water, shifting equilibrium toward ester formation.

Steglich Esterification Using Coupling Reagents

Methodology and Reagents

The Steglich method, utilizing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), offers a non-acidic alternative for ester synthesis. This approach is ideal for acid-sensitive substrates or reactions requiring milder conditions. DCC activates the carboxylic acid as an intermediate acyloxyphosphonium ion, which reacts with the alcohol to form the ester.

Advantages and Limitations

This method achieves higher yields (typically 70–85%) compared to Fischer esterification, with reactions completing within 12–24 hours at room temperature. However, the cost of DCC and the need to remove byproduct dicyclohexylurea complicate large-scale applications. Additionally, DMAP’s toxicity necessitates careful handling.

Acyl Chloride-Based Synthesis

Patent-Derived Protocols

A patent by Google Patents (EP0034334A2) details the reaction of 1,3-dimethyl-but-3-ene-1-ol with benzoyl chloride in the presence of pyridine. The procedure involves:

- Dissolving 1,3-dimethyl-but-3-ene-1-ol in isopropyl ether.

- Adding benzoyl chloride and pyridine to neutralize HCl byproduct.

- Heating the mixture at 40–50°C for 2 hours, followed by overnight stirring.

- Purification via washing (5% sulfuric acid, sodium carbonate, brine) and fractional distillation.

This method yielded 44% of the target ester after distillation, with the low yield attributed to steric hindrance from the branched alcohol.

Comparative Analysis of Acyl Chlorides

The same patent explored reactions with other acyl chlorides, revealing stark yield differences:

| Acyl Chloride | Yield (%) | Boiling Point (°C) |

|---|---|---|

| Butyryl chloride | 70 | 75 |

| Isobutyryl chloride | 70 | 60 |

| Benzoyl chloride | 44 | 85 |

The lower yield with benzoyl chloride underscores the challenge of coupling bulky reactants.

Mechanistic Insights and Side Reactions

Hydrolysis Considerations

Base hydrolysis studies (Chapter Three, Rune.UNE.edu.au) reveal that esters like this compound undergo nucleophilic attack by hydroxide ions at the carbonyl carbon. This reverse reaction underscores the importance of anhydrous conditions during synthesis.

Competing Pathways in Acidic Media

Under strong acidic conditions, the tertiary alcohol may dehydrate to form 3,3-dimethyl-1-butene, reducing ester yield. This side reaction is minimized by using mild acids (e.g., p-toluenesulfonic acid) and controlled temperatures.

Industrial and Laboratory Purification Techniques

Distillation

Fractional distillation under reduced pressure (1.33–1.73 kPa) is the primary purification method, leveraging the ester’s moderate boiling point (75–85°C). Impurities like unreacted alcohol or acid are removed via successive washes with sodium bicarbonate and brine.

Chromatography

Small-scale syntheses employ silica gel chromatography using hexane-ethyl acetate eluents. However, this is cost-prohibitive for industrial production.

Comparative Evaluation of Synthesis Methods

| Method | Yield (%) | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | 50–70 | Reflux, H2SO4 | Low cost, scalable | Long reaction time, equilibrium |

| Steglich Esterification | 70–85 | RT, DCC/DMAP | High yield, mild conditions | Expensive reagents, toxic byproducts |

| Acyl Chloride | 44–70 | 40–50°C, pyridine | Fast, anhydrous | Low yield with bulky substrates |

Q & A

Basic: What are the optimal synthetic routes for preparing benzoic acid esters, such as 3,3-dimethylbut-2-yl ester?

Methodological Answer:

Benzoic acid esters are typically synthesized via esterification of benzoic acid derivatives with alcohols under acidic catalysis (e.g., H₂SO₄, p-toluenesulfonic acid) or coupling reagents (e.g., DCC, EDC). For sterically hindered alcohols like 3,3-dimethylbutan-2-ol, activation of the carboxylic acid (e.g., via acyl chlorides) may improve yields. Purification often involves column chromatography or recrystallization.

Key Parameters:

- Reagents: Acyl chloride derivatives (e.g., benzoyl chloride), 3,3-dimethylbutan-2-ol, base (e.g., pyridine).

- Solvents: Dichloromethane, acetonitrile, or toluene.

- Reaction Time: 12–24 hours under reflux.

Example Protocol (Adapted from Related Esters):

| Step | Component | Quantity | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Benzoyl chloride | 1.0 eq | 0°C, anhydrous DCM | — |

| 2 | 3,3-Dimethylbutan-2-ol | 1.2 eq | RT, 12 h | ~60–75 |

| 3 | Pyridine | 1.5 eq | Catalyst | — |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.